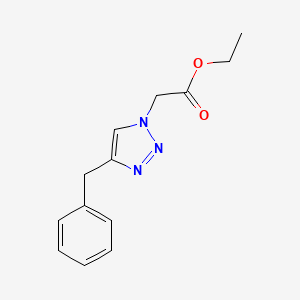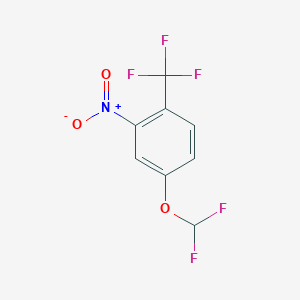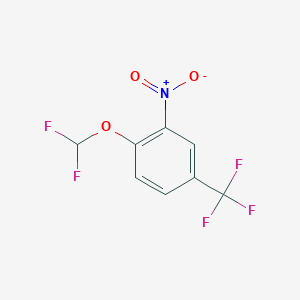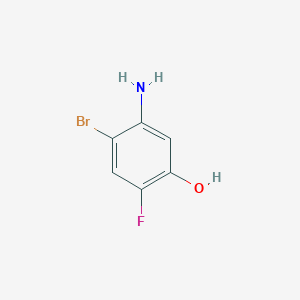
2-(4-bencil-1H-1,2,3-triazol-1-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The benzyl group attached to the triazole ring and the ethyl ester group contribute to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a complex compound that interacts with multiple targets. One of the primary targets of this compound is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . It also shows inhibitory potential against carbonic anhydrase-II enzyme .
Mode of Action
This compound interacts with its targets in a unique way. It binds to the colchicine binding site of tubulin , inhibiting tubulin polymerization . This interaction disrupts the formation and function of microtubules, which are crucial for cell division and intracellular transport. Furthermore, it exhibits inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Biochemical Pathways
The interaction of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate with tubulin affects the microtubule dynamics , leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The inhibition of carbonic anhydrase-II enzyme can affect various biochemical pathways, including those involved in fluid balance and respiration .
Pharmacokinetics
In silico studies suggest that related compounds possess drug-like properties .
Result of Action
The result of the action of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is the induction of apoptosis in certain cancer cells, such as BT-474 cells . This is achieved through the inhibition of tubulin polymerization and subsequent disruption of the cell cycle .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as tubulin, a protein that is crucial for cell division and structural integrity . The interaction between ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate and tubulin results in the inhibition of tubulin polymerization, which can lead to the disruption of microtubule formation and subsequent cell cycle arrest . Additionally, this compound has been observed to bind to the colchicine binding site of tubulin, further elucidating its mechanism of action .
Cellular Effects
The effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate on various cell types and cellular processes are profound. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, a programmed cell death mechanism . The induction of apoptosis is mediated through the activation of cell signaling pathways that lead to cell cycle arrest at the sub-G1 and G2/M phases . Furthermore, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to influence gene expression by modulating the expression of genes involved in cell survival and apoptosis . This compound also affects cellular metabolism by altering the metabolic flux and levels of key metabolites .
Molecular Mechanism
At the molecular level, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition results in cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to modulate the activity of enzymes involved in cellular metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in biochemical research .
Dosage Effects in Animal Models
The effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that lead to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biochemical effects of the compound . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to affect metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of the compound are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications direct the compound to compartments such as the mitochondria and endoplasmic reticulum, where it can modulate cellular processes and exert its biochemical effects .
Métodos De Preparación
The synthesis of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:
Preparation of Azide: Benzyl azide is prepared by reacting benzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF).
Preparation of Alkyne: Ethyl propiolate is used as the alkyne component.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a mixture of water and an organic solvent.
Análisis De Reacciones Químicas
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can be compared with other 1,2,3-triazole derivatives:
1,2,3-Triazole Hybrids: These compounds, which include amine-ester functionalities, have shown significant antimicrobial activity.
1,2,4-Triazole Derivatives: These compounds are structurally similar but differ in the position of the nitrogen atoms in the triazole ring.
Benzyltriazolylmethylamines: These compounds are used as ligands in coordination chemistry and have applications in click chemistry.
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate stands out due to its unique combination of a benzyl group and an ethyl ester group, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-(4-benzyltriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVHDNZPCHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)


![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)


![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)



